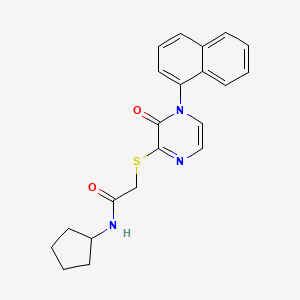

N-cyclopentyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

描述

属性

IUPAC Name |

N-cyclopentyl-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(23-16-8-2-3-9-16)14-27-20-21(26)24(13-12-22-20)18-11-5-7-15-6-1-4-10-17(15)18/h1,4-7,10-13,16H,2-3,8-9,14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAGZUFHDEAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound belongs to a broader class of thioacetamide derivatives with diverse heterocyclic cores and substituents. Below is a comparative analysis with structurally related compounds:

Key Comparison Points:

Heterocyclic Core Variations: The 3-oxo-dihydropyrazine core in the target compound is distinct from triazinoindole (), quinazolinone (), and pyridine () systems. These cores influence electronic properties and binding modes. For instance, the 3-oxo group in dihydropyrazine may enhance hydrogen-bonding compared to the triazinoindole’s sulfur-containing core .

Substituent Effects: Naphthalenyl Position: The naphthalen-1-yl group in the target compound vs. naphthalen-2-yl in alters steric and electronic interactions. The 1-position may allow closer π-stacking with aromatic residues in protein targets compared to the 2-position . Cyclopentyl vs.

Synthetic Methods :

- The target compound’s synthesis likely parallels methods for analogs in and , involving thioacetic acid coupling with amines under reflux. However, the naphthalen-1-yl substituent may require specialized coupling reagents or catalysts, as seen in ’s use of HATU for complex heterocycles .

The naphthalenyl group’s role in medicinal compounds () further supports possible anticancer or antimicrobial applications .

Data Table: Physicochemical Properties of Selected Compounds

| Property | Target Compound | Compound 23 (Ev1) | Compound 5 (Ev4) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~409.5 (est.) | ~432.5 | ~454.5 (est.) |

| LogP (Predicted) | ~3.8 | ~2.9 | ~2.5 |

| Hydrogen Bond Acceptors | 4 | 6 | 6 |

| Rotatable Bonds | 5 | 7 | 4 |

Research Findings and Implications

- Structural Validation : Techniques like X-ray crystallography () and SHELX refinement () are critical for confirming the target compound’s geometry, particularly the dihedral angle between the naphthalenyl group and dihydropyrazine ring .

- Synthetic Challenges : Introducing the naphthalen-1-yl group may require optimized conditions to avoid steric hindrance during coupling, as seen in ’s multi-step synthesis .

常见问题

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine core, followed by thioether linkage introduction and cyclopentyl acylation. Key steps include:

- Thioacetamide coupling : Reacting naphthalen-1-yl-substituted pyrazinone with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclopentyl acylation : Using N-cyclopentyl chloroacetamide in the presence of coupling agents like EDCI/HOBt .

Critical reaction parameters: - Temperature : Maintain 60–80°C during thioether formation to avoid decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .

Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates with NMR to ensure purity before proceeding .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the naphthalene (δ 7.2–8.5 ppm), pyrazine (δ 6.8–7.1 ppm), and cyclopentyl (δ 1.5–2.5 ppm) groups .

- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and thioamide (δ 190–200 ppm) carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 420.12) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Advanced: How to resolve contradictions in spectroscopic data between different synthetic batches?

Answer:

Discrepancies may arise from:

- Polymorphism : Different crystal packing (e.g., conformational isomers observed in similar compounds) .

- Solvent residues : Traces of DMF or THF in NMR spectra can mask signals. Use deuterated solvents and lyophilization for solvent removal .

Methodological solutions : - X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between aromatic rings) .

- Variable-temperature NMR : Detect dynamic conformational changes in solution .

Advanced: What strategies mitigate side reactions during synthesis?

Answer:

Common side reactions include:

- Oxidation of thioether : Prevent by conducting reactions under nitrogen and avoiding strong oxidizing agents .

- Pyrazine ring decomposition : Control pH (neutral to slightly basic) during coupling steps .

Mitigation : - Use protecting groups (e.g., Boc for amines) during reactive steps .

- Monitor reactions with TLC every 30 minutes to detect intermediates and terminate reactions at optimal conversion .

Basic: What are common functional group transformations applicable to this compound?

Answer:

- Thioamide oxidation : Treat with H₂O₂ in acetic acid to convert –C(S)NH– to –C(O)NH– .

- Pyrazine substitution : React with alkyl halides (e.g., methyl iodide) at the pyrazine N-position under basic conditions .

- Cyclopentyl modification : Hydrolyze the amide group with HCl/EtOH to generate free carboxylic acid derivatives .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Answer:

SAR strategies :

- Analog synthesis : Vary substituents (e.g., replace naphthalene with anthracene or cyclopentyl with cyclohexyl) .

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) and correlate with LogP values .

Computational tools : - Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, EGFR) .

- QSAR modeling : Relate electronic parameters (HOMO/LUMO) to bioactivity .

Basic: What are the stability considerations under different storage conditions?

Answer:

- Hydrolysis risk : The thioamide group degrades in aqueous acidic/basic conditions. Store in anhydrous DMSO at –20°C .

- Light sensitivity : Protect from UV exposure to prevent naphthalene ring photooxidation .

Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How to address low solubility in pharmacological assays?

Answer:

- Co-solvents : Use 10% DMSO in PBS for in vitro assays .

- Nanoparticle formulation : Prepare PLGA nanoparticles via solvent evaporation (e.g., 200 nm particles with 85% encapsulation efficiency) .

- Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .

Basic: What are the key steps in scaling up synthesis from mg to gram scale?

Answer:

- Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water for final product) .

- Safety protocols : Control exothermic reactions (e.g., acylation) using jacketed reactors with cooling .

- Batch monitoring : Use in-line FTIR to track reaction progress and ensure consistency .

Advanced: How to validate target engagement in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。